molecular formula C23H25N5O2S B2874971 N-(1-benzylpiperidin-4-yl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 941927-00-0

N-(1-benzylpiperidin-4-yl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No. B2874971
CAS RN: 941927-00-0
M. Wt: 435.55
InChI Key: RXQCROWJEZGVPM-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(3-phenylureido)thiazole-4-carboxamide (referred to as BPTC) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTC is a derivative of thiazole and has been shown to exhibit potent and selective binding to certain receptors in the brain, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. A study by Bikobo et al. (2017) demonstrated that 2-phenylamino-thiazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, with some compounds outperforming reference drugs. This suggests potential applications of N-(1-benzylpiperidin-4-yl)-2-(3-phenylureido)thiazole-4-carboxamide in developing new antimicrobial agents (Bikobo et al., 2017).

Anticancer Activity

The structural motif of benzothiazole and related thiazole derivatives has been linked to anticancer activity. For instance, compounds synthesized with benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors showed significant efficacy in cancer models, suggesting that thiazole-containing compounds like N-(1-benzylpiperidin-4-yl)-2-(3-phenylureido)thiazole-4-carboxamide may offer a framework for developing novel anticancer agents (Penning et al., 2010).

Diuretic Activity

Research on biphenyl benzothiazole-2-carboxamide derivatives revealed promising diuretic properties in vivo, indicating the potential of thiazole derivatives in treating conditions requiring diuresis (Yar & Ansari, 2009). This area could be an interesting application for further study on N-(1-benzylpiperidin-4-yl)-2-(3-phenylureido)thiazole-4-carboxamide.

Electrocatalytic Applications

In the context of organic synthesis, the electrochemical C–H thiolation method for producing benzothiazoles, as detailed by Qian et al. (2017), showcases the utility of thiazole derivatives in catalysis and synthetic chemistry. This approach emphasizes the versatility of thiazole compounds in facilitating chemical transformations, potentially including the synthesis of N-(1-benzylpiperidin-4-yl)-2-(3-phenylureido)thiazole-4-carboxamide (Qian et al., 2017).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c29-21(24-19-11-13-28(14-12-19)15-17-7-3-1-4-8-17)20-16-31-23(26-20)27-22(30)25-18-9-5-2-6-10-18/h1-10,16,19H,11-15H2,(H,24,29)(H2,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQCROWJEZGVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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